1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid: Physicochemical Properties, Synthesis, and Characterization
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid: Physicochemical Properties, Synthesis, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid, a novel compound integrating the biologically significant indole scaffold with the conformationally constrained azetidine ring system. Lacking extensive documentation in public literature, this whitepaper constructs a detailed profile of the molecule by examining its constituent parts—indole-3-carboxylic acid and azetidine-3-carboxylic acid. We present predicted physicochemical properties, a robust and detailed proposed synthetic pathway via amide coupling, and a complete workflow for its analytical characterization. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development interested in exploring this and similar molecular architectures as building blocks for novel therapeutics.
Introduction and Rationale
The indole nucleus is a cornerstone of medicinal chemistry, found in structures ranging from the amino acid tryptophan to numerous pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold. Concurrently, small, strained ring systems like azetidine have gained prominence as "bioisosteres" for larger, more flexible groups, offering a strategy to improve metabolic stability, cell permeability, and target-binding affinity by reducing conformational entropy.[2][3]
The molecule 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid represents a logical and compelling fusion of these two moieties. The amide linkage between the indole-3-carbonyl group and the azetidine nitrogen creates a rigidified structure that presents the azetidine-3-carboxylic acid portion in a defined spatial orientation. This motif is of significant interest for its potential to interact with a variety of biological targets, including receptors and enzymes where constrained amino acid analogues are recognized.[3][4] This guide provides the foundational chemical knowledge required to synthesize, purify, and characterize this compound, enabling its exploration in drug discovery programs.
Chemical Identity and Physicochemical Properties
Due to the absence of a dedicated public database entry for the target molecule, the following properties are derived from its chemical structure, combining the known properties of its precursors, Indole-3-carboxylic acid (CAS 771-50-6) and Azetidine-3-carboxylic acid (CAS 36476-78-5).[5][6]
| Property | Value (Calculated or Predicted) | Source/Rationale |
| IUPAC Name | 1-[(1H-indol-3-yl)carbonyl]azetidine-3-carboxylic acid | IUPAC Nomenclature Rules |
| Molecular Formula | C₁₃H₁₂N₂O₃ | Calculated from structure |
| Molecular Weight | 244.25 g/mol | Calculated from formula |
| Appearance | Predicted: White to off-white or pale yellow solid | Based on precursors[7] |
| Melting Point | Not available (Requires experimental determination) | - |
| Boiling Point | Decomposes before boiling (Predicted) | Typical for similar complex organic acids |
| Solubility | Predicted: Soluble in DMSO, DMF; sparingly soluble in alcohols (e.g., ethanol) and chlorinated solvents; likely insoluble in water and nonpolar solvents like hexanes. | Inferred from precursors[7] |
| pKa (Carboxylic Acid) | Predicted: ~3.5 - 4.5 | Carboxylic acid functionality |
| logP (Octanol/Water) | Predicted: ~1.5 - 2.5 | Calculated based on structure |
Proposed Synthesis and Mechanistic Considerations
The most direct and industrially scalable route to 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is via a standard amide coupling reaction. This involves activating the carboxylic acid of the indole moiety and reacting it with the secondary amine of the azetidine ring.
Causality Behind Experimental Choices: A critical consideration is the presence of a carboxylic acid on the azetidine starting material. To prevent self-polymerization or unwanted side reactions, this group must be protected, typically as an ester (e.g., methyl or ethyl ester), before the coupling reaction. The protecting group is then removed in a final hydrolysis step. Propylphosphonic anhydride (T3P®) is proposed as the coupling reagent due to its high efficiency, mild reaction conditions, and simple workup, where byproducts are water-soluble.[8]
Proposed Synthetic Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Protection - Synthesis of Azetidine-3-carboxylic acid methyl ester hydrochloride
-
Suspend Azetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Rationale: This in-situ formation of methyl ester is a classic and efficient method.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The solution should become clear.
-
Remove the solvent under reduced pressure to yield the hydrochloride salt of the methyl ester as a solid. This can be used in the next step without further purification.
Step 2: Coupling - Synthesis of Methyl 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylate
-
Suspend Indole-3-carboxylic acid (1.0 eq) in anhydrous ethyl acetate (20 mL per gram).
-
Add Azetidine-3-carboxylic acid methyl ester hydrochloride (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt and the acid formed during the reaction.
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected intermediate.
Step 3: Deprotection - Synthesis of 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid
-
Dissolve the purified methyl ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours. Rationale: LiOH provides a clean saponification with minimal side reactions.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.
Analytical Characterization and Quality Control
A self-validating system of protocols is essential to confirm the identity and purity of the synthesized compound.
Workflow for Purity and Identity Confirmation
Caption: A logical workflow for the analytical validation of the final product.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for both the indole and azetidine protons.
-
Indole Protons: Aromatic signals between 7.0-8.2 ppm, including a characteristic singlet for the C2-H. A broad singlet for the indole N-H is expected above 10 ppm.[9]
-
Azetidine Protons: A multiplet for the CH group at ~3.5-4.0 ppm and multiplets for the CH₂ groups of the azetidine ring, likely in the 4.0-5.0 ppm range.
-
Carboxylic Acid Proton: A very broad singlet, typically far downfield (>12 ppm), which is exchangeable with D₂O.[10][11]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two signals are expected in the deshielded region (165-180 ppm), one for the amide carbonyl and one for the carboxylic acid carbonyl.[10]
-
Indole Carbons: Multiple signals in the aromatic region (110-140 ppm).
-
Azetidine Carbons: Signals in the aliphatic region (40-60 ppm).
-
-
FT-IR Spectroscopy:
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.[11]
-
N-H Stretch: A moderate peak around 3300 cm⁻¹ for the indole N-H.
-
C=O Stretch: A strong, sharp absorption for the amide carbonyl around 1630-1660 cm⁻¹, and another for the carboxylic acid carbonyl around 1700-1730 cm⁻¹.[10]
-
-
Mass Spectrometry (LC-MS):
-
Expected [M+H]⁺: 245.09
-
Expected [M-H]⁻: 243.07
-
Stability, Storage, and Safety
-
Stability: The compound is expected to be stable under normal laboratory conditions. As a carboxylic acid, it may be sensitive to strong bases. The indole ring can be sensitive to strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (2-8°C is recommended for long-term storage).
-
Safety & Handling: Based on the hazards of its precursors, this compound should be handled with care.[5][12]
Conclusion
1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid is a compound of high interest for medicinal chemistry, yet it remains poorly characterized in accessible literature. This guide provides a robust, scientifically-grounded framework for its synthesis and analysis. By leveraging established protocols for amide coupling and providing clear, actionable steps for characterization, this document empowers researchers to confidently produce and validate this molecule, paving the way for its evaluation as a novel building block in drug discovery and development.
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